N3-1,4-TRANS-CHC-OH
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Overview
Description
“N3-1,4-TRANS-CHC-OH” is a click chemistry reagent containing an azide group . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “N3-1,4-TRANS-CHC-OH” is 169.18 and its formula is C7H11N3O2 . The SMILES notation is OC([C@H]1CCC@@HN=[N+]=[N-])=O .
Physical And Chemical Properties Analysis
Scientific Research Applications
Click Chemistry Reagent
“N3-1,4-TRANS-CHC-OH” is a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean reactions it produces. It’s often used in the field of drug discovery and materials science .
Antibody-Drug Conjugate (ADC) Linker
This compound is also used as an ADC linker . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the cytotoxic payload is linked to the antibody via a chemical linker like “N3-1,4-TRANS-CHC-OH”. The antibody binds to specific receptors or antigens on the surface of cancer cells, delivering the cytotoxic drug specifically to the cells of interest .
Azide Group Containing Compound
“N3-1,4-TRANS-CHC-OH” contains an azide group . Azides are used in chemical synthesis due to their ability to react with a wide range of functional groups and their compatibility with various reaction conditions. They’re often used in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Synthesis of DHPM Derivatives
There’s a potential application of “N3-1,4-TRANS-CHC-OH” in the synthesis of DHPM derivatives . DHPM (dihydropyrimidinone) derivatives have shown a wide range of biological activities, including antiviral, anticancer, and antibacterial properties .
Protease Cleavable Linker
“N3-1,4-TRANS-CHC-OH” could potentially be used as a protease cleavable linker . These linkers are used in the design of prodrugs and peptide-drug conjugates. They’re cleaved by proteases, releasing the active drug .
Glycosidase Cleavable Linker
This compound could also be used as a glycosidase cleavable linker . These linkers are used in the design of prodrugs that are activated by glycosidase enzymes .
Safety and Hazards
Mechanism of Action
Target of Action
N3-1,4-TRANS-CHC-OH is a click chemistry reagent containing an azide group
Mode of Action
The mode of action of N3-1,4-TRANS-CHC-OH is based on its azide group. Azides are reactive and can participate in click chemistry reactions, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N3-1,4-TRANS-CHC-OH involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,4-cyclohexadiene", "Sodium azide", "Hydrogen peroxide", "Sulfuric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: 1,4-cyclohexadiene is reacted with sodium azide in the presence of sulfuric acid to form 1,4-diazidocyclohexene.", "Step 2: 1,4-diazidocyclohexene is then treated with hydrogen peroxide in methanol to form the corresponding 1,4-dioxocyclohexene.", "Step 3: The 1,4-dioxocyclohexene is then reduced with sodium borohydride to form the desired product, N3-1,4-TRANS-CHC-OH." ] } | |
CAS RN |
1931895-14-5 |
Product Name |
N3-1,4-TRANS-CHC-OH |
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.